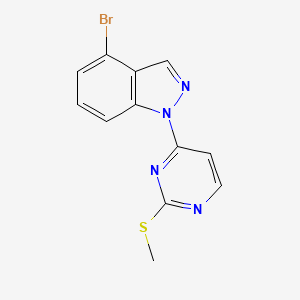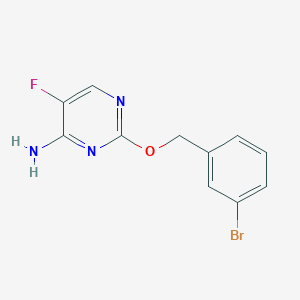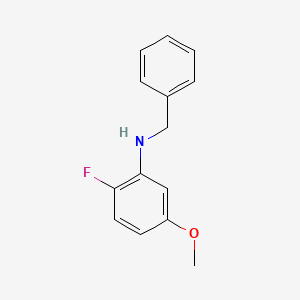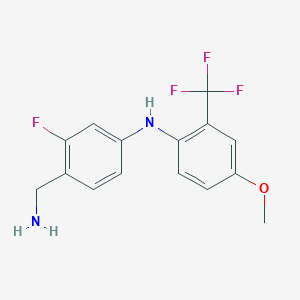
N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide is an organic compound belonging to the amide class. It is characterized by the presence of a benzyl group, an isopropyl group, and a propenamide moiety. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide can be synthesized through the reaction of benzylamine and isopropylamine with acryloyl chloride. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. Continuous flow reactors may be used to ensure efficient mixing and heat management. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Benzyl carboxylic acid and isopropyl carboxylic acid.
Reduction: Benzylamine and isopropylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and isopropyl groups contribute to the compound’s binding affinity and specificity. The propenamide moiety can undergo various transformations, influencing the compound’s biological activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
N-isopropylacrylamide: Similar in structure but lacks the benzyl group.
N-benzylacrylamide: Similar but lacks the isopropyl group.
N-phenyl-N-isopropyl-2-propenamide: Similar but has a phenyl group instead of a benzyl group.
Uniqueness
N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide is unique due to the presence of both benzyl and isopropyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C13H17NO |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
N-benzyl-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-4-13(15)14(11(2)3)10-12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3 |
Clave InChI |
HYCVODLXIVNNSE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1=CC=CC=C1)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2-Aminoethyl)-4-[3-(phenoxy)propyl]piperazine](/img/structure/B8271967.png)




![5-[(1H-benzimidazol-2-ylthio)methyl]-2-pyridinamine](/img/structure/B8271998.png)




